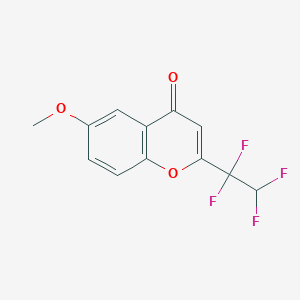

![molecular formula C17H26N2O4 B5538712 2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)

2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions that might include chloromethylation, acetylation, and subsequent reactions with different organic reagents. For example, the synthesis of similar acetamide compounds typically requires precise conditions and specific reagents to ensure the correct formation of the acetamide group and the rest of the molecular structure (Coleman et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds like 2-[6-(Hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide can be studied through techniques such as NMR, FTIR spectra, and X-ray crystallography. These methods can confirm the presence of functional groups and the overall molecular conformation. For example, N-(2-hydroxyphenyl)acetamide structures have been proven by X-ray analysis to exist in equilibrium with different cyclic forms, indicating the flexibility and complexity of these molecules (Lazareva et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives can involve various reactions such as silylation, where compounds react with silanes to form heterocycles, or hydrolysis leading to the formation of silanols. These reactions highlight the versatility and reactivity of the acetamide group in different chemical environments (Lazareva et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point depend on the molecular structure and are critical for determining the compound's applicability in different chemical and pharmaceutical processes. However, specific data for 2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide might require experimental determination.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability, are essential for understanding the behavior of acetamide derivatives in biological systems and chemical reactions. These properties are influenced by the electron distribution within the molecule and the presence of functional groups.

References (Sources):

- (Coleman et al., 2000): Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes.

- (Lazareva et al., 2017): Silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes: Structure and properties of resulting heterocycles.

Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

A study explored the metabolism of several chloroacetamide herbicides, including acetochlor and metolachlor, by human and rat liver microsomes. This research helps understand the metabolic pathways and potential toxicological profiles of these compounds, which could be relevant for assessing environmental and health risks associated with their use. The study identified specific cytochrome P450 isoforms responsible for the metabolism of these herbicides in humans, suggesting implications for drug interactions and individual susceptibility to herbicide exposure (Coleman et al., 2000).

Radiosynthesis of Chloroacetanilide Herbicide

Another study focused on the radiosynthesis of acetochlor, a chloroacetanilide herbicide, highlighting the methodologies for producing high-specific-activity compounds for metabolic and mode-of-action studies. This research underscores the importance of advanced synthesis techniques in studying the environmental fate and biological effects of such compounds (Latli & Casida, 1995).

Synthesis of Cyclic Hydroxamic Acids and Lactams

Research on the synthesis of cyclic hydroxamic acids and lactams provides insights into the chemical properties and potential applications of compounds with similar structures. These compounds, derived from specific reactions, offer a basis for understanding the chemical behavior and synthesis pathways of related acetamide derivatives (Hartenstein & Sicker, 1993).

In Vitro Metabolism of Alachlor by Human Liver Microsomes

This study illustrates the in vitro metabolism of alachlor, a chloroacetanilide herbicide, by human liver microsomes, pinpointing the metabolic pathways that convert alachlor into specific metabolites. Understanding these pathways is crucial for evaluating the potential health impacts of exposure to chloroacetamide herbicides (Coleman et al., 1999).

Cytochrome P450 System in Biodegradation of Acetochlor

Investigating the role of the cytochrome P450 system in the biodegradation of acetochlor, this study highlights the microbial pathways involved in breaking down acetochlor, a process critical for mitigating its environmental impact. The identification of specific enzymes involved in this biodegradation pathway can inform bioremediation strategies for chloroacetamide-contaminated environments (Wang et al., 2015).

Propiedades

IUPAC Name |

2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-22-16-5-3-2-4-15(16)6-7-18-17(21)11-19-8-9-23-13-14(10-19)12-20/h2-5,14,20H,6-13H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFJBMCRYPNJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CN2CCOCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)

![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)

![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)

![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)

![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)

![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)